molecular formula C12H7BrF2N2O B4588263 5-bromo-N-(3,4-difluorophenyl)pyridine-3-carboxamide

5-bromo-N-(3,4-difluorophenyl)pyridine-3-carboxamide

Cat. No.: B4588263
M. Wt: 313.10 g/mol
InChI Key: PIBYYPFQXNOSIX-UHFFFAOYSA-N
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Description

5-bromo-N-(3,4-difluorophenyl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with bromine, difluorophenyl, and carboxamide groups

Scientific Research Applications

5-bromo-N-(3,4-difluorophenyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,4-difluorophenyl)pyridine-3-carboxamide typically involves the following steps:

    Amidation: The carboxamide group can be introduced through a reaction between the brominated pyridine and an amine derivative of 3,4-difluorophenyl.

    Coupling Reaction: The final step involves coupling the brominated pyridine with the amine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products may include pyridine N-oxides.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4-difluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, such as inhibiting kinase activity in cancer cells or modulating receptor activity in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(3,4-difluorophenyl)pyridine: Similar structure but lacks the carboxamide group.

    5-bromo-2-(3,4-difluorophenyl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

5-bromo-N-(3,4-difluorophenyl)pyridine-3-carboxamide is unique due to the presence of both bromine and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-(3,4-difluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2N2O/c13-8-3-7(5-16-6-8)12(18)17-9-1-2-10(14)11(15)4-9/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBYYPFQXNOSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CN=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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